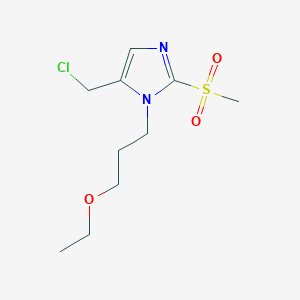
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole (CMPI) is a synthetic compound with a wide range of applications in scientific research. CMPI is a versatile compound that can be used to modify proteins and other molecules, and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies, such as protein modification, enzyme inhibition, and drug delivery. This compound has also been used to study the structure and function of proteins, as well as to modify the activity of enzymes. Additionally, this compound has been used in the study of cell signaling pathways, and has been used to study the effects of drugs on cells.
Mechanism of Action
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole acts as a reversible inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound binds to the active site of the protease, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This compound also binds to the active site of other enzymes, such as kinases and phosphatases, and can be used to inhibit their activity.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various drugs and compounds. This compound has been used to study the effects of drugs on cell signaling pathways, and has been used to study the effects of drugs on the expression of genes. This compound has also been used to study the biochemical and physiological effects of various compounds on cells, such as the effects of toxins and hormones on cells.
Advantages and Limitations for Lab Experiments
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has several advantages for lab experiments. This compound is a relatively inexpensive compound, and is relatively easy to synthesize. This compound is also a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, this compound is a relatively small molecule, which makes it useful for studying small molecules and proteins.
However, this compound also has some limitations. This compound is a relatively weak inhibitor of serine proteases, and may not be suitable for studying the effects of more potent inhibitors. Additionally, this compound is not a specific inhibitor, and may bind to other enzymes and proteins, which can lead to unwanted effects.
Future Directions
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has a wide range of potential future applications. This compound could be used to study the effects of drugs on cell signaling pathways, and could be used to study the effects of drugs on gene expression. This compound could also be used to study the effects of compounds on cells, such as the effects of toxins and hormones on cells. Additionally, this compound could be used to study the structure and function of proteins, as well as to modify the activity of enzymes. Finally, this compound could be used to develop new drugs and compounds for therapeutic applications.
Synthesis Methods
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole can be synthesized in a two-step process. The first step involves the reaction of 3-methoxypropylchloride with 2-methanesulfonylimidazole in the presence of a base such as sodium carbonate. This reaction yields 5-(chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)imidazole. The second step involves the reaction of the imidazole with sodium hydroxide, which results in the formation of this compound.
properties
IUPAC Name |
5-(chloromethyl)-1-(3-methoxypropyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-15-5-3-4-12-8(6-10)7-11-9(12)16(2,13)14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUPUOCWVLFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
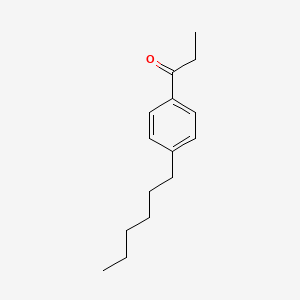


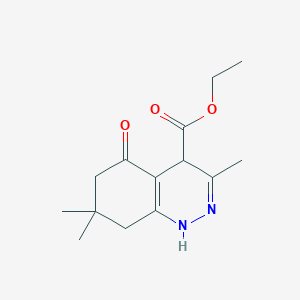
![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
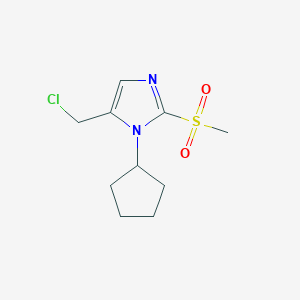
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
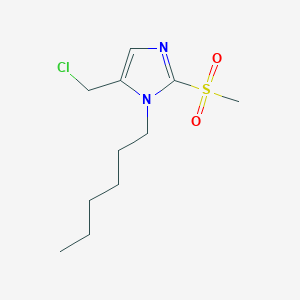
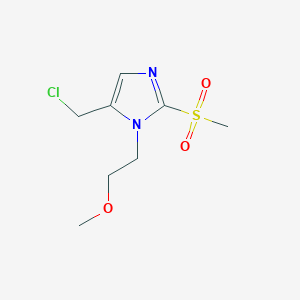
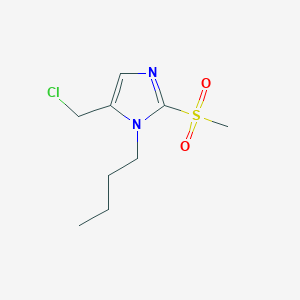
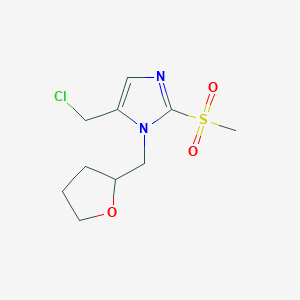
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
